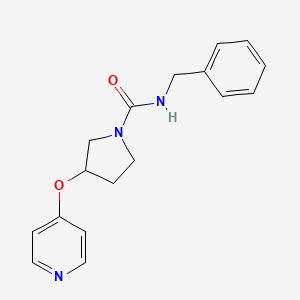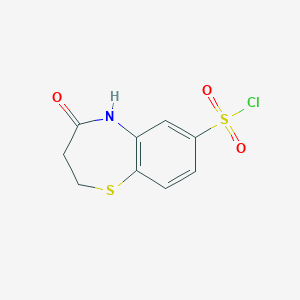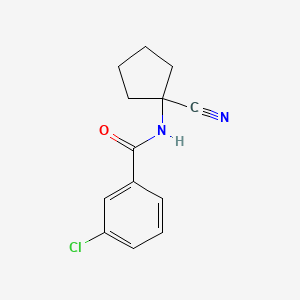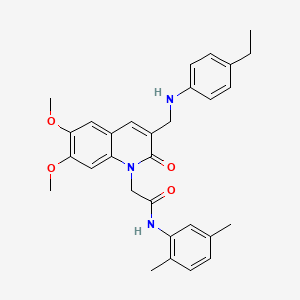![molecular formula C10H16ClN B2858081 (1R,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undec-8-ene;hydrochloride CAS No. 312728-68-0](/img/structure/B2858081.png)
(1R,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undec-8-ene;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a tricyclic structure, which means it contains three fused rings . The numbers in the brackets (5.2.2.02,6) refer to the number of atoms in the rings . The “1R,2R,6S,7S” before the name indicates the configuration of the chiral centers in the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be based on the tricyclic system indicated by the name, with the specific arrangement of atoms determined by the numbers in the brackets and the configuration of the chiral centers .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific atoms and functional groups present in the molecule .Aplicaciones Científicas De Investigación
Environmental Impact and Toxicity of Compounds
Occurrence and Toxicity of Antimicrobial Agents : A review focused on the environmental occurrence, toxicity, and degradation of triclosan, a broad-spectrum antibacterial agent, highlights its widespread use and detection in various environmental compartments. The study discusses its biodegradability, potential transformation into more toxic compounds, and the ecological risks associated with its use, including the development of resistant bacterial strains (Bedoux et al., 2012).
Analytical and Treatment Approaches
Analytical Methods in Antioxidant Activity : An extensive review of various tests used to determine antioxidant activity, detailing the detection mechanisms, applicability, advantages, and disadvantages of methods like ORAC, HORAC, TRAP, and TOSC. This paper provides insights into the complex analytical techniques applied in studying the properties of compounds and their biological or environmental interactions (Munteanu & Apetrei, 2021).
Applications in Environmental Remediation
Use of Redox Mediators in Organic Pollutant Treatment : Discusses the enzymatic degradation of recalcitrant organic pollutants in wastewater, highlighting the role of redox mediators in enhancing the efficiency of enzymatic treatments. This review outlines the potential applications of enzymes and redox mediators in environmental remediation efforts, addressing the challenges and opportunities for future research (Husain & Husain, 2007).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1R,2R,6S,7S)-4-azatricyclo[5.2.2.02,6]undec-8-ene;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-2-8-4-3-7(1)9-5-11-6-10(8)9;/h1-2,7-11H,3-6H2;1H/t7-,8+,9+,10-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXBNFSUBKMSIB-QPBKEMMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C3C2CNC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C=C[C@@H]1[C@@H]3[C@H]2CNC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2857998.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2858000.png)
![2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2858001.png)
![(2S,3R,4R,5S,6R)-2-({3-hydroxy-5-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenyl}methyl)-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2858003.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2858004.png)
![2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride](/img/structure/B2858009.png)



![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(5,6-dimethylpyrimidin-4-yl)methanone](/img/structure/B2858016.png)

![1-(Benzenesulfonyl)-4-[(4-phenylpiperazin-1-yl)methyl]piperidin-4-ol](/img/structure/B2858018.png)
